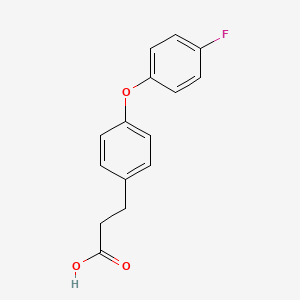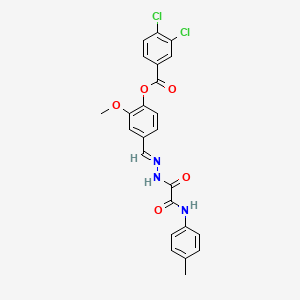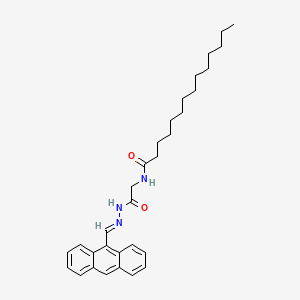![molecular formula C25H21Cl2N5OS B12020718 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドは、その独特な化学構造と様々な分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、3つの窒素原子を含む5員環であるトリアゾール環を特徴とし、その安定性と反応性で知られています。スルファニル基とジクロロフェニル部分の存在は、その化学的性質をさらに強化し、科学研究の対象として興味深いものとなっています。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の工程を伴います。一般的な方法の1つは、4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-チオールを適切なヒドラジド誘導体と制御された条件下で反応させることです。 反応は通常、エタノールやジメチルスルホキシド(DMSO)などの溶媒中で、目的の生成物の生成を促進するために高温で行われます .
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成プロセスをスケールアップすることになります。これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。工業生産には、効率性とスケーラビリティを向上させるために、連続フロー反応器を使用することも含まれます。
化学反応の分析
反応の種類
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は求核置換反応に関与することができ、スルファニル基またはジクロロフェニル部分を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元は対応するアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を含む潜在的な生物活性について調査されています。
医学: その独特な化学構造により、潜在的な治療薬として注目されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。トリアゾール環とスルファニル基は、酵素やタンパク質と相互作用することが知られており、それらの活性を阻害する可能性があります。この相互作用は、様々な生物学的経路を混乱させ、化合物の観測された生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(2,4,5-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[5-[(4-メチルベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル}-N'-[(E)-(4-メチルフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジドを際立たせているのは、トリアゾール環、スルファニル基、ジクロロフェニル部分のユニークな組み合わせです。この組み合わせは、明確な化学的性質と潜在的な生物活性を与え、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of a triazole ring, sulfanyl group, and dichlorophenyl moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C25H21Cl2N5OS |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl2N5OS/c1-16-3-7-18(8-4-16)24-30-31-25(32(24)21-11-5-17(2)6-12-21)34-15-23(33)29-28-14-19-9-10-20(26)13-22(19)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChIキー |
SUCDEIRGEXBKDI-CCVNUDIWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B12020654.png)
![N-(2,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12020661.png)


![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12020670.png)
![5-(4-Bromophenyl)-4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020671.png)
![Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020679.png)


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12020705.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020726.png)
